2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol
Description
Properties
IUPAC Name |
2-(5-oxaspiro[3.5]nonan-8-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-6-2-9-3-7-12-10(8-9)4-1-5-10/h9,11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHNXUXVEPRMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Oxaspiro 3.5 Nonan 8 Yl Ethan 1 Ol
Retrosynthetic Disconnection Analysis of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol
A critical first step in devising a synthetic route is a thorough retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For this compound, the analysis reveals several plausible pathways.
One primary disconnection is at the C-O-C bond of the tetrahydropyran (B127337) ring, suggesting an intramolecular Williamson ether synthesis as a key final step. This approach would involve a precursor with a hydroxyl group and a suitable leaving group on the cyclobutane (B1203170) ring. Further disconnection of the ethanol (B145695) side chain from the cyclobutane ring, for instance, through a Grignard reaction or a Wittig-type olefination followed by reduction, leads to a simplified spirocyclic ketone or aldehyde intermediate.
Another strategic disconnection involves breaking the spirocyclic core itself. A [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings and could be envisioned between a diene and a cyclobutane-containing dienophile. Alternatively, a [2+2] photocycloaddition could be employed to construct the cyclobutane ring, followed by the formation of the tetrahydropyran ring.
A retrosynthetic analysis of related spirocyclic compounds, such as spiro[3.3]heptane glutamate (B1630785) analogs, has demonstrated the utility of assembling the spirocyclic core from acyclic or monocyclic precursors through sequential alkylations. nih.gov This highlights the importance of carefully considering the order of ring formation and functional group introduction.
Table 1: Proposed Retrosynthetic Pathways for this compound
| Disconnection Strategy | Key Intermediate(s) | Precursor(s) |
| Intramolecular Etherification | 8-(2-hydroxyethyl)-5-oxaspiro[3.5]nonane precursor with a leaving group | Cyclobutanone (B123998) derivative and a suitable diol |
| [4+2] Cycloaddition | 8-Substituted-5-oxaspiro[3.5]nonene | Methylene-cyclobutane derivative and a diene |
| [2+2] Cycloaddition | Substituted cyclobutane | Alkene precursors for photocycloaddition |
Development and Optimization of Novel Synthetic Routes to the 5-Oxaspiro[3.5]nonane Core
The construction of the 5-oxaspiro[3.5]nonane core is the cornerstone of the synthesis. Several methodologies can be explored and optimized for this purpose.
Cycloaddition reactions offer an efficient means to construct cyclic systems with high stereocontrol. A formal [4+2] cycloaddition between a donor-acceptor cyclobutane and an aldehyde has been shown to produce substituted tetrahydropyrans with high diastereoselectivity. nih.gov Adapting this methodology could involve the reaction of a suitably functionalized cyclobutane with a dienophile to directly form the 5-oxaspiro[3.5]nonane ring system.
Alternatively, the well-established [2+2] photocycloaddition of olefins can be employed to construct the cyclobutane ring. nih.govacs.org Subsequent ring-closing metathesis or other cyclization strategies could then be used to form the tetrahydropyran ring onto the pre-formed cyclobutane scaffold. The synthesis of spiro-annulated cyclobutane derivatives has been achieved through ketene (B1206846) [2+2] cycloaddition followed by ring-rearrangement metathesis.
Table 2: Hypothetical Cycloaddition Approaches to the 5-Oxaspiro[3.5]nonane Core
| Cycloaddition Type | Reactants | Catalyst/Conditions | Potential Product |
| [4+2] Cycloaddition | Methylene-cyclobutane derivative, Acrolein | Lewis Acid (e.g., BF₃·OEt₂) | 5-Oxaspiro[3.5]non-8-ene derivative |
| [2+2] Photocycloaddition | 1,1-Diallylcyclopropane | UV light, Acetone (sensitizer) | Spiro[3.5]nonane precursor |
Ring expansion and contraction reactions provide another avenue for the synthesis of spirocycles. For instance, the ring expansion of a spiro[2.5]octane system to a spiro[3.5]nonane system could be a viable strategy. While literature on this specific transformation is scarce, ring expansions of spirocyclopropanes to access spirocyclic compounds are known. researchgate.net The high strain energy of small rings can be harnessed as a driving force for these rearrangements. nih.gov
Conversely, a ring contraction approach could start from a more readily available spiro[4.5]decane system. For example, a Favorskii rearrangement of an α-haloketone on the cyclohexane (B81311) ring could potentially lead to a cyclobutane-containing spirocycle. The stereoselective synthesis of cyclobutanes has been achieved through the contraction of pyrrolidines. acs.org
Intramolecular cyclization is a powerful and widely used strategy for the formation of heterocyclic rings. acs.org The intramolecular Williamson ether synthesis is a classic and reliable method for constructing ethers from a molecule containing both a hydroxyl group and a leaving group. harvard.eduresearchgate.net In the context of this compound, a key intermediate would be a substituted cyclobutane bearing a hydroxypropyl or a similar side chain with a terminal leaving group, which upon treatment with a base would cyclize to form the tetrahydropyran ring.
A patent describing the synthesis of a related 2,5-dioxa-8-azaspiro[3.5]nonane utilized a self-cyclization reaction to form one of the rings. google.com This suggests that intramolecular cyclization is a feasible approach for constructing the spiro[3.5]nonane framework.
Stereoselective Synthesis and Diastereomeric Resolution of this compound and its Stereoisomers
The target molecule contains at least one stereocenter at the spiro-carbon (C8). The introduction of the ethanol side chain can also create additional stereocenters. Therefore, controlling the stereochemistry is a crucial aspect of the synthesis.
Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. nih.gov A chiral auxiliary can be temporarily attached to a substrate to direct a subsequent reaction to occur from a specific face, thereby inducing a high degree of stereoselectivity. google.com
In the synthesis of this compound, a chiral auxiliary could be employed at various stages. For instance, in a strategy involving the alkylation of a cyclobutanone precursor, a chiral auxiliary such as an Evans oxazolidinone could be used to control the stereoselective introduction of the ethanol side chain precursor. Alternatively, if a cycloaddition reaction is used to construct one of the rings, a chiral auxiliary attached to one of the reactants can influence the facial selectivity of the cycloaddition. The use of chiral auxiliaries in the synthesis of biologically active compounds is well-documented and provides a strong foundation for this approach. nih.gov
Table 3: Potential Chiral Auxiliaries for Stereoselective Synthesis
| Chiral Auxiliary | Type of Reaction | Targeted Stereocenter(s) |
| Evans Oxazolidinone | Alkylation of a cyclobutanone enolate | Stereocenter on the cyclobutane ring |
| Oppolzer's Camphorsultam | Diels-Alder cycloaddition | Spirocenter and substituents |
| (S)- or (R)-α-Methylbenzylamine | Asymmetric Strecker synthesis for an amino precursor | Stereocenter bearing the side chain |
Development of Asymmetric Catalytic Approaches for Spiro Compound Formation
The enantioselective synthesis of spiro compounds is of paramount importance, as the stereochemistry of the spirocenter can profoundly influence biological activity. While specific asymmetric catalytic methods for this compound are not extensively documented, several modern organocatalytic and transition-metal-catalyzed strategies for the formation of related spirocyclic frameworks can be adapted.
Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric construction of spirocycles. rsc.orgorganic-chemistry.org Cascade reactions, such as Michael-Michael-aldol sequences, have been successfully employed to create spirooxindole derivatives with high diastereo- and enantioselectivity. rsc.org These reactions often utilize chiral secondary amine catalysts, like diphenylprolinol silyl (B83357) ethers, to activate the substrates and control the stereochemical outcome. For the synthesis of the 5-oxaspiro[3.5]nonane core, one could envision a strategy starting with a suitable oxetane-containing precursor and a cyclic enone, where an organocatalyst mediates the spirocyclization.
Furthermore, the combination of organocatalysis and transition-metal catalysis offers a synergistic approach to complex spirocyclic systems. wikipedia.org Chiral phosphoric acids and their derivatives have been used in combination with metal catalysts to achieve high levels of enantioselectivity in the synthesis of spiro heterocycles. wikipedia.org
A plausible asymmetric approach to a precursor of the target molecule, such as an enantioenriched 5-oxaspiro[3.5]nonan-8-one, could involve the desymmetrization of a prochiral starting material. While specific examples for this spiro-oxetane are scarce, the principle has been demonstrated in the asymmetric synthesis of other spirocyclic systems.
Functional Group Interconversions and Derivatization Strategies for the Ethan-1-ol Moiety
The ethan-1-ol side chain in this compound is a versatile handle for further chemical modification. A variety of standard organic transformations can be applied to this primary alcohol to generate a diverse range of derivatives. These modifications can be crucial for structure-activity relationship (SAR) studies in drug discovery or for tuning the physicochemical properties of the molecule.
The hydroxyl group can be readily converted into other functional groups. For instance, oxidation under controlled conditions would yield the corresponding aldehyde or carboxylic acid. Esterification or etherification reactions can be performed to introduce a wide array of substituents. For example, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding esters. Similarly, treatment with an alkyl halide under basic conditions (Williamson ether synthesis) would afford various ethers.
The primary alcohol can also be converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These activated intermediates can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups, including azides, halides, and cyanides, thereby expanding the chemical space accessible from the parent alcohol.
Below is a table summarizing potential derivatization strategies for the ethan-1-ol moiety, based on common transformations of primary alcohols like 2-cyclohexylethanol. nih.govsigmaaldrich.com
| Reagent(s) | Product Functional Group |
| PCC or Dess-Martin periodinane | Aldehyde (-CHO) |
| Jones reagent (CrO₃/H₂SO₄) | Carboxylic acid (-COOH) |
| Acyl chloride (RCOCl), Pyridine (B92270) | Ester (-OCOR) |
| Alkyl halide (R-X), NaH | Ether (-OR) |
| TsCl, Pyridine then NaN₃ | Azide (B81097) (-N₃) |
| PBr₃ | Bromide (-Br) |
Synthesis and Reactivity of Advanced Precursors to this compound
The synthesis of this compound would likely proceed through a key intermediate, 5-oxaspiro[3.5]nonan-8-one . uni.lu The reactivity of this spirocyclic ketone is central to the introduction of the ethan-1-ol side chain. Several classical and modern synthetic methods can be proposed for this transformation.
One of the most reliable methods to introduce a two-carbon chain with a terminal alcohol is through the reaction of a ketone with a Grignard reagent derived from ethylene (B1197577) oxide. libretexts.orgdoubtnut.comdoubtnut.com The reaction of 5-oxaspiro[3.5]nonan-8-one with the Grignard reagent formed from 2-bromoethanol (B42945) (after protection of the hydroxyl group) or directly with ethylene oxide would furnish the desired this compound after an acidic workup. libretexts.org
Another powerful method is the Wittig reaction , which would convert the ketone into an alkene. masterorganicchemistry.comlibretexts.orgchegg.comyoutube.com Reaction of 5-oxaspiro[3.5]nonan-8-one with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield the corresponding exocyclic methylene (B1212753) compound, 8-methylene-5-oxaspiro[3.5]nonane. Subsequent hydroboration-oxidation of this alkene would regioselectively produce the primary alcohol, this compound.
The Corey-Chaykovsky reaction provides an alternative route to an advanced precursor. organic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.com Treatment of 5-oxaspiro[3.5]nonan-8-one with a sulfur ylide, such as dimethyloxosulfonium methylide, would lead to the formation of a spiro-epoxide at the C8 position. This epoxide is a valuable intermediate that can undergo ring-opening with a suitable one-carbon nucleophile, followed by reduction, to afford the target alcohol.
The reactivity of the oxetane (B1205548) ring itself within these precursors is also a consideration. The four-membered ether is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strongly acidic conditions or in the presence of certain Lewis acids. nih.gov Therefore, reaction conditions for the derivatization of the cyclohexane part of the molecule must be chosen carefully to preserve the integrity of the oxetane ring.
The table below outlines plausible synthetic routes from the key ketone precursor to the target alcohol.
| Precursor | Key Reaction | Intermediate | Subsequent Reaction(s) |
| 5-Oxaspiro[3.5]nonan-8-one | Wittig Reaction (e.g., Ph₃P=CH₂) | 8-Methylene-5-oxaspiro[3.5]nonane | Hydroboration-Oxidation |
| 5-Oxaspiro[3.5]nonan-8-one | Corey-Chaykovsky Reaction | Spiro[oxetane-3,2'-oxiran-6'-yl]cyclohexane | Ring-opening and reduction |
| 5-Oxaspiro[3.5]nonan-8-one | Grignard Reaction with Ethylene Oxide | Magnesium alkoxide | Acidic workup |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 2 5 Oxaspiro 3.5 Nonan 8 Yl Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional experiments is required to unambiguously assign every proton and carbon signal and to establish the compound's covalent framework.
Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
To resolve the complex, overlapping signals expected in the ¹H NMR spectrum, particularly from the aliphatic rings, a suite of two-dimensional (2D) NMR experiments is indispensable.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons, for instance, tracing the ethyl group (-CH₂-CH₂-OH) and mapping the spin systems within the cyclobutane (B1203170) and cyclohexane (B81311) rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This is crucial for assigning the ¹³C signals based on the already-determined proton assignments. It would definitively link the protons of the oxetane (B1205548) ring to their corresponding carbons and separate the numerous CH₂ groups in the cyclohexane moiety.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This technique is paramount for assembling the complete molecular structure. Key HMBC correlations would be expected between the protons of the cyclobutane ring and the spirocyclic quaternary carbon (C-4), and between the protons on the carbon adjacent to the ether oxygen (C-6) and the spiro center, confirming the spirocyclic linkage.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on known values for similar structural motifs, illustrates the data obtained from these experiments.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is illustrative and based on chemical shift predictions.
| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Spiro C (C-4) | ~40-45 | - | H on C-3, H on C-5, H on C-8 |
| Oxetane CH₂ (C-2, C-3) | ~70-75 | ~4.2-4.5 | Spiro C (C-4) |
| Cyclohexane CH (C-8) | ~35-40 | ~1.8-2.0 | C-1', C-7, C-9, Spiro C |
| Cyclohexane CH₂ (C-5, C-7, C-9) | ~25-35 | ~1.4-1.9 | Adjacent ring carbons |
| Ethanol (B145695) CH₂ (C-1') | ~30-35 | ~1.6-1.8 | C-8, C-2' |
| Ethanol CH₂OH (C-2') | ~60-65 | ~3.6-3.8 | C-1', C-8 |
| OH | - | Variable (e.g., ~2.5) | C-2' |
Stereochemical Assignment via NOESY and Chiral NMR Shift Reagents
The spirocyclic nature of the compound introduces potential stereoisomers. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is critical for determining the relative stereochemistry by identifying protons that are close in space, irrespective of bonding. For example, NOE cross-peaks between protons on the oxetane ring and specific protons on the cyclohexane ring would define their relative orientation around the spiro center.
If the compound is synthesized as a mixture of enantiomers, chiral NMR shift reagents (e.g., lanthanide complexes like Eu(hfc)₃) could be employed. These reagents form diastereomeric complexes in situ, inducing separate, observable signals for each enantiomer in the NMR spectrum, allowing for the determination of enantiomeric excess.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the molecular formula of the compound. For this compound (C₁₀H₁₈O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the measured value, with a deviation of less than 5 ppm considered confirmation.
Electron Ionization (EI) would induce characteristic fragmentation of the molecule. Analyzing these fragmentation pathways provides further structural corroboration. Expected fragmentation could include:
Loss of a water molecule (H₂O) from the primary alcohol.
Cleavage of the ethanol side chain.
Retro-Diels-Alder type reactions or other ring-opening fragmentations of the cyclohexane and oxetane rings, characteristic of cyclic systems.
Table 2: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data This data is illustrative and based on common fragmentation patterns.
| Ion Formula | Calculated m/z | Proposed Fragment Identity |
| [C₁₀H₁₈O₂]⁺ | 170.1307 | Molecular Ion [M]⁺ |
| [C₁₀H₁₆O]⁺ | 152.1201 | [M - H₂O]⁺ |
| [C₈H₁₃O₂]⁺ | 141.0916 | [M - C₂H₅]⁺ |
| [C₈H₁₄O]⁺ | 126.1045 | [M - CH₂CH₂OH]⁺ |
| [C₆H₉O]⁺ | 97.0653 | Fragment from cyclohexane ring cleavage |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Should a single crystal of suitable quality be obtained, X-ray crystallography stands as the definitive method for structural elucidation. This technique would provide an unambiguous determination of bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state. Crucially, for a chiral molecule, analysis of data collected with anomalous dispersion could be used to determine the absolute stereochemistry of a single enantiomer, providing a definitive R/S assignment for the stereogenic centers.
Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key vibrational modes would confirm the presence of the alcohol and ether functionalities.
Table 3: Characteristic Vibrational Frequencies This data is illustrative and based on known group frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Alcohol (O-H) | Stretching | ~3200-3600 (broad) | Weak |
| Alkane (C-H) | Stretching | ~2850-2960 | Strong |
| Ether (C-O-C) | Asymmetric Stretching | ~1050-1150 (strong) | Moderate to weak |
| Cyclobutane | Ring Strain | ~900-1000 | Moderate |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization
If the enantiomers of this compound are synthesized and separated, Electronic Circular Dichroism (ECD) spectroscopy can be used for their characterization. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing an exact opposite spectrum. By comparing the experimentally measured ECD spectrum to one predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the synthesized enantiomer can be determined.
Computational and Theoretical Studies on 2 5 Oxaspiro 3.5 Nonan 8 Yl Ethan 1 Ol
Quantum Chemical Calculations of Molecular Geometry, Conformation, and Electronic Structure
Currently, there is a lack of published research detailing comprehensive quantum chemical calculations specifically for 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol. Such studies would be invaluable for establishing the most stable three-dimensional arrangement of its atoms (molecular geometry) and the preferred spatial orientations (conformations) of its flexible components, such as the ethanol (B145695) substituent and the oxetane (B1205548) and cyclohexane (B81311) rings.
Theoretical calculations, typically employing methods like Density Functional Theory (DFT), could elucidate the electronic properties of the molecule. This would include mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculating the electrostatic potential. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.
Conformational Analysis of the 5-Oxaspiro[3.5]nonane Ring System
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, Collision Cross Sections)
Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, theoretical calculations could provide predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, when compared with experimental data, can help assign specific signals to the corresponding atoms in the molecule.
Furthermore, the calculation of vibrational frequencies can simulate the infrared (IR) spectrum, providing insights into the molecule's vibrational modes. While experimental spectroscopic data may be available from suppliers, the underlying theoretical predictions based on quantum chemical calculations have not been published.
Publicly available databases do provide some predicted data, such as Collision Cross Sections (CCS), for similar but distinct molecules like 5-oxaspiro[3.5]nonan-8-ol and 5-oxaspiro[3.5]nonan-8-one. uni.luuni.lu These predictions are based on computational models and offer an estimation of the ion's size and shape in the gas phase. uni.luuni.lu For instance, the predicted CCS values for the [M+H]⁺ adduct of 5-oxaspiro[3.5]nonan-8-ol is 123.3 Ų. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for Similar Compounds This table presents predicted data for related compounds due to the absence of specific data for this compound.
| Compound | Adduct | Predicted CCS (Ų) |
|---|---|---|
| 5-Oxaspiro[3.5]nonan-8-ol | [M+H]⁺ | 123.3 uni.lu |
| 5-Oxaspiro[3.5]nonan-8-ol | [M+Na]⁺ | 127.7 uni.lu |
| 5-Oxaspiro[3.5]nonan-8-one | [M+H]⁺ | 120.5 uni.lu |
Elucidation of Reaction Mechanisms and Transition States for its Formation and Chemical Transformations
The synthesis of spirocycles can be complex, and computational studies can play a vital role in understanding the underlying reaction mechanisms. For this compound, this would involve modeling the potential synthetic routes to identify the most energetically favorable pathways. By calculating the energies of reactants, intermediates, transition states, and products, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics.
Similarly, computational methods can be used to explore the mechanisms of its potential chemical transformations, such as oxidation of the alcohol group or ring-opening reactions of the oxetane moiety. However, no specific studies on the reaction mechanisms involving this particular compound were found in the available literature.
In Silico Modeling of Molecular Interactions and Recognition (focus on physical/chemical interactions, not biological effect)
In silico modeling can provide valuable insights into how this compound interacts with other molecules. Techniques like molecular docking and molecular dynamics simulations could be used to study its non-covalent interactions, such as hydrogen bonding and van der Waals forces, with various chemical species.
This type of modeling is crucial for understanding its physical properties, such as solubility and miscibility with different solvents. It can also predict how the molecule might interact with surfaces or within a crystal lattice. At present, there is no specific research available that details the in silico modeling of the molecular interactions of this compound.
Chemical Reactivity and Transformation Pathways of 2 5 Oxaspiro 3.5 Nonan 8 Yl Ethan 1 Ol
Reactions Involving the Primary Hydroxyl Functionality (e.g., Oxidation, Esterification, Etherification, Halogenation)
The primary alcohol in 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol is a versatile handle for a variety of chemical transformations. These reactions are fundamental in organic synthesis for the introduction of new functional groups and the construction of more complex molecular architectures.
Oxidation: The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂), would be expected to yield the corresponding aldehyde, 2-{5-Oxaspiro[3.5]nonan-8-yl}acetaldehyde. Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), would likely lead to the formation of 2-{5-Oxaspiro[3.5]nonan-8-yl}acetic acid.
Esterification: Esterification of the primary alcohol can be readily achieved through several standard methods. medcraveonline.com The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), would produce the corresponding ester. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield 2-{5-Oxaspiro[3.5]nonan-8-yl}ethyl acetate.
Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide) to form the desired ether, in this case, 8-(2-methoxyethyl)-5-oxaspiro[3.5]nonane.
Halogenation: The primary hydroxyl group can be substituted with a halogen atom (Cl, Br, or I). Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for conversion to the corresponding alkyl chloride and alkyl bromide, respectively. For the synthesis of the alkyl iodide, the Appel reaction, using triphenylphosphine (B44618) (PPh₃) and iodine (I₂), would be a suitable method.
Table 1: Representative Reactions of the Primary Hydroxyl Group
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Oxidation (to aldehyde) | PCC or DMP | 2-{5-Oxaspiro[3.5]nonan-8-yl}acetaldehyde |
| Oxidation (to carboxylic acid) | KMnO₄ or Jones Reagent | 2-{5-Oxaspiro[3.5]nonan-8-yl}acetic acid |
| Esterification | Acetic anhydride, pyridine | 2-{5-Oxaspiro[3.5]nonan-8-yl}ethyl acetate |
Ring-Opening and Ring-Expansion Reactions of the Oxetane (B1205548) Moiety within the Spiro System
The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 107 kJ/mol), making it susceptible to ring-opening reactions by various nucleophiles, particularly under acidic conditions. radtech.org This reactivity provides a pathway to more complex, functionalized cyclohexane (B81311) derivatives.
The regioselectivity of the ring-opening is influenced by the reaction conditions. Under acidic conditions, the oxygen atom is protonated, activating the ring towards nucleophilic attack. The attack would likely occur at the more sterically accessible methylene (B1212753) carbon of the oxetane, leading to a 1,4-diol derivative. For instance, reaction with aqueous acid would be expected to yield {4-(hydroxymethyl)-4-[(2-hydroxyethyl)cyclohexyl]}methanol.
With strong nucleophiles, such as organolithium or Grignard reagents, the reaction can proceed even without an acid catalyst. youtube.com The nucleophile attacks one of the oxetane carbons, leading to the opening of the ring. The site of attack will be influenced by steric hindrance around the spiro center.
Ring-expansion reactions of oxetanes are less common but can be induced under specific conditions, for example, with certain Lewis acids or upon rearrangement of a carbocation intermediate formed during a reaction.
Table 2: Potential Ring-Opening Reactions of the Oxetane Moiety
| Reagent(s) | Expected Product Structure |
|---|---|
| H₃O⁺ (aqueous acid) | A diol resulting from cleavage of a C-O bond in the oxetane ring. |
| CH₃MgBr followed by H₃O⁺ | An alcohol resulting from the addition of a methyl group to an oxetane carbon. |
| LiAlH₄ | A diol formed by reductive cleavage of the ether linkage. |
Acid- and Base-Catalyzed Transformations and Rearrangement Processes
Both acidic and basic conditions can promote a variety of transformations and rearrangements in this compound.
Acid-Catalyzed Reactions: As mentioned, acids catalyze the ring-opening of the oxetane. nih.gov Strong acids could also promote dehydration of the primary alcohol, leading to the formation of a vinyl ether if the reaction conditions are harsh enough, although this is generally less favorable than oxetane ring-opening. In the presence of a nucleophilic counter-ion (e.g., from HCl or HBr), the ring-opening can result in the formation of a halo-alcohol.
Base-Catalyzed Reactions: Strong bases will primarily deprotonate the primary alcohol, forming an alkoxide. This alkoxide could potentially act as an intramolecular nucleophile, though attack on the sterically hindered spiro-center or the adjacent carbons of the oxetane ring would be challenging. Anionic ring-opening polymerizations of oxetanes bearing hydroxyl groups have been reported using potassium tert-butoxide, suggesting that under certain conditions, the alkoxide could initiate polymerization. radtech.org
Rearrangement processes, such as Wagner-Meerwein rearrangements, could be envisioned under strongly acidic conditions that favor carbocation formation, potentially leading to changes in the cyclohexyl ring structure, although this would require significant activation.
Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations
The direct use of this compound in palladium-catalyzed cross-coupling reactions is not feasible. However, conversion of the primary alcohol to a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), would generate a substrate amenable to a wide range of such transformations. ysu.amrsc.orgnih.gov
For example, 8-(2-bromoethyl)-5-oxaspiro[3.5]nonane, synthesized as described in section 5.1, could undergo Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form an arylethyl-substituted spiro-oxetane. Similarly, Heck coupling with an alkene, Sonogashira coupling with a terminal alkyne, or Buchwald-Hartwig amination with an amine would all be plausible transformations. These reactions offer a powerful means to introduce carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Derivatized Substrate
| Derivatized Substrate | Coupling Partner | Reaction Type | Expected Product Class |
|---|---|---|---|
| 8-(2-bromoethyl)-5-oxaspiro[3.5]nonane | Arylboronic acid | Suzuki | Arylethyl-substituted spiro-oxetane |
| 8-(2-iodoethyl)-5-oxaspiro[3.5]nonane | Alkene | Heck | Alkenylethyl-substituted spiro-oxetane |
| 8-(2-bromoethyl)-5-oxaspiro[3.5]nonane | Terminal Alkyne | Sonogashira | Alkynylethyl-substituted spiro-oxetane |
| 8-(2-bromoethyl)-5-oxaspiro[3.5]nonane | Amine | Buchwald-Hartwig | Aminoethyl-substituted spiro-oxetane |
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical reactivity of this compound has not been specifically reported. However, general principles can be applied to predict potential transformations.
Photochemical Reactivity: Oxetanes can undergo photochemical reactions, including ring-opening and cycloadditions. For instance, the Paterno-Büchi reaction involves the [2+2] cycloaddition of a carbonyl compound to an alkene to form an oxetane; the reverse reaction, the cleavage of the oxetane, can sometimes be induced photochemically. Direct photolysis of the oxetane ring in this compound might lead to fragmentation or rearrangement, potentially involving radical intermediates. The primary alcohol is generally not considered a strong chromophore and is less likely to be the primary site of photochemical activation unless photosensitizers are used.
Electrochemical Reactivity: The electrochemical behavior would likely be dominated by the oxidation of the primary alcohol. Electrochemical oxidation could provide an alternative to chemical reagents for the synthesis of the corresponding aldehyde or carboxylic acid. The oxetane ring is generally electrochemically stable and would require high potentials for direct oxidation or reduction.
Further research would be necessary to fully elucidate the specific photochemical and electrochemical pathways for this compound.
Applications of 2 5 Oxaspiro 3.5 Nonan 8 Yl Ethan 1 Ol As a Synthetic Building Block and Scaffold Component
Strategic Incorporation into Novel Complex Organic Architectures
The rigid, three-dimensional nature of the 5-oxaspiro[3.5]nonane scaffold is a desirable feature in the design of complex organic molecules. Unlike flat, aromatic systems, spirocycles enforce a specific spatial arrangement of substituents, which can be crucial for tuning the properties of a target molecule. The incorporation of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol into larger structures can lead to molecules with well-defined geometries and improved physicochemical properties, such as enhanced solubility. rsc.org
The primary alcohol of this compound serves as a versatile handle for its integration into more complex architectures. Standard organic transformations can be employed to connect this spirocyclic unit to other molecular fragments. For instance, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can undergo oxidation to the corresponding aldehyde or carboxylic acid, which can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
The table below illustrates potential synthetic transformations of the primary alcohol and their application in building complex molecules.
| Functional Group Transformation | Reagents | Resulting Intermediate | Application in Complex Architectures |
| Oxidation | PCC, DMP | Aldehyde | Wittig olefination, Grignard addition, reductive amination |
| Oxidation | Jones, TEMPO | Carboxylic Acid | Amide coupling, esterification |
| Etherification | NaH, R-X | Ether | Introduction of alkyl or aryl substituents |
| Esterification | Acyl chloride, Pyridine (B92270) | Ester | Linkage to other molecular motifs |
| Conversion to Leaving Group | TsCl, Pyridine | Tosylate | Nucleophilic substitution with various nucleophiles |
Utility in the Construction of Diverse Spirocyclic and Fused-Ring Systems
The inherent spirocyclic nature of this compound makes it an ideal starting material for the synthesis of more elaborate spirocyclic and fused-ring systems. The primary alcohol can be used to initiate intramolecular cyclization reactions, leading to the formation of additional rings.
For example, the alcohol could be elongated through a series of reactions and then cyclized back onto the cyclohexane (B81311) ring of the spirocycle to create a fused-ring system. Alternatively, the alcohol could be transformed into a nucleophilic or electrophilic center that reacts with a suitably functionalized partner to generate a new spirocycle at a different position. The synthesis of spirocycles is an active area of research due to their prevalence in natural products and their utility in drug discovery. thieme-connect.denih.gov
The following table outlines conceptual strategies for the synthesis of diverse ring systems starting from this compound.
| Target System | Conceptual Synthetic Strategy | Key Reactions |
| Fused-Ring System | 1. Chain extension of the alcohol. 2. Intramolecular cyclization onto the cyclohexane ring. | Grignard reaction, Wittig reaction, Ring-closing metathesis |
| Bis-Spirocyclic System | 1. Functionalization of the alcohol. 2. Reaction with a bifunctional reagent to form a second spirocycle. | Knoevenagel condensation, Michael addition |
| Polycyclic System | 1. Conversion to a diene. 2. Diels-Alder reaction with a suitable dienophile. | Dehydration, Diels-Alder cycloaddition |
Development of Chemical Libraries for High-Throughput Screening in Materials Science or Catalyst Development
The modular nature of this compound makes it an excellent scaffold for the construction of chemical libraries for high-throughput screening in non-biological contexts, such as materials science and catalyst development. By systematically modifying the primary alcohol and other positions on the spirocyclic core, a diverse set of molecules can be generated.
In materials science, these libraries could be screened for interesting properties such as liquid crystallinity, non-linear optical activity, or unique photophysical characteristics. The rigid spirocyclic core can help in controlling the packing of molecules in the solid state, which is a key determinant of material properties.
In catalyst development, the spirocyclic scaffold can be used to create novel ligands for transition metals. The three-dimensional structure of the ligand can influence the stereoselectivity of a catalytic reaction. By preparing a library of ligands based on the this compound scaffold, new catalysts with improved activity and selectivity could be discovered. The development of catalysts for the synthesis of higher alcohols is an area of ongoing research. researchgate.netnih.gov
The table below presents a hypothetical library design based on the functionalization of this compound.
| Scaffold | Diversity Point 1 (from alcohol) | Diversity Point 2 (on ring) | Potential Application |
| 2-{5-Oxaspiro[3.5]nonan-8-yl}- | -O-Aryl, -O-Alkyl, -NH-Aryl, -NH-Alkyl | -H, -Br, -NO2 | Materials Science (Liquid Crystals) |
| 2-{5-Oxaspiro[3.5]nonan-8-yl}- | -P(Ph)2, -N(Py)2 | -H, -OMe | Catalyst Development (Asymmetric Catalysis) |
Role as a Precursor for Advanced Chemical Probes and Tags (conceptual)
Conceptually, this compound can serve as a precursor for the synthesis of advanced chemical probes and tags. The primary alcohol provides a convenient attachment point for various reporter groups, such as fluorophores, or for reactive moieties that can be used for bioconjugation or surface functionalization.
For instance, a fluorescent dye could be esterified with the alcohol to create a fluorescent probe. The spirocyclic core would act as a rigid spacer, potentially influencing the photophysical properties of the dye. Similarly, the alcohol could be converted to an azide (B81097) or an alkyne to enable "click" chemistry reactions, which are widely used for labeling and functionalizing molecules and materials.
The development of such probes would be valuable in chemical biology for studying molecular interactions, and in materials science for imaging and sensing applications.
The following table outlines the conceptual design of chemical probes derived from this compound.
| Probe Type | Reporter/Reactive Group | Linkage | Conceptual Application |
| Fluorescent Probe | Dansyl chloride, Fluorescein isothiocyanate | Ester, Urethane | Imaging in materials science |
| Biotinylation Tag | Biotin | Ester, Amide | Surface functionalization studies |
| Click Chemistry Handle | Azide, Alkyne | Ether, Ester | Modular functionalization of materials |
Future Perspectives and Emerging Research Directions for 2 5 Oxaspiro 3.5 Nonan 8 Yl Ethan 1 Ol
Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact and improve safety. nih.govyoutube.com For a compound like 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol, future research will likely focus on developing more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources. youtube.com
Key areas of development include:
Catalytic Methods: The development of novel catalytic systems is a cornerstone of green chemistry. For spiroether synthesis, this includes metal-free and co-catalyst-free systems that can operate under ambient conditions. rsc.org Research into heterogeneous Brønsted acid catalysis, for instance, has shown promise in the synthesis of oxaspirolactones, a related class of spiroethers. rsc.org Such catalysts can be easily recovered and reused, reducing waste and cost.
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. youtube.com A significant future direction is the use of environmentally benign solvents like water or acetic acid, or even performing reactions under solvent-free conditions. rsc.orgyoutube.comnih.gov For example, domino reactions for synthesizing spiro compounds have been successfully carried out using ionic liquids as catalysts in greener solvents, leading to reduced waste generation. nih.gov
Atom Economy: Synthetic methods with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, are a key goal of green chemistry. youtube.com Domino reactions, which involve multiple bond-forming events in a single pot without isolating intermediates, are particularly attractive for their efficiency and reduced waste. nih.gov
Energy Efficiency: The use of alternative energy sources like microwave irradiation or visible-light photocatalysis can lead to shorter reaction times and reduced energy consumption compared to conventional heating. nih.govrsc.org Sunlight and air can even be used as natural sources of light and oxygen for certain photocatalytic reactions. rsc.org
The derivatization of the terminal alcohol group in this compound also presents opportunities for applying green chemistry principles. For instance, enzymatic catalysis could offer a highly selective and environmentally friendly method for esterification or etherification reactions.
| Green Chemistry Principle | Application in Spiroether Synthesis | Potential Benefit for this compound |
|---|---|---|
| Waste Prevention | Domino reactions to reduce intermediate workups. nih.gov | Higher overall yield, less solvent waste. |
| Atom Economy | Cyclization and addition reactions designed for maximum incorporation of starting materials. nih.gov | More efficient use of resources. |
| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts like bismuth oxide (Bi2O3) instead of heavy metals. nih.gov | Safer laboratory procedures and less toxic waste streams. |
| Designing Safer Chemicals | Focus on creating derivatives with desired chemical functions while minimizing intrinsic toxicity. | Development of novel, non-hazardous materials. |
| Safer Solvents and Auxiliaries | Solvent-free reactions (grindstone chemistry) or use of water/supercritical CO2. nih.govrsc.org | Reduced environmental pollution and operational hazards. |
| Design for Energy Efficiency | Microwave-assisted synthesis or visible-light photocatalysis at ambient temperature. nih.govrsc.org | Faster reaction times and lower energy costs. |
Implementation of Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical synthesis, including improved safety, better process control, and enhanced scalability. nih.govyoutube.comd-nb.info The application of flow chemistry to the synthesis of complex molecules like spiroethers is a promising area of research. nih.govsyrris.com
Future research in this area for this compound would likely involve:
Multi-step Synthesis: Complex synthetic sequences can be streamlined by linking multiple flow reactors in series, with in-line purification and analysis. youtube.com This approach has been successfully used in the total synthesis of spirocyclic natural products, demonstrating the potential for higher yields and faster processes. syrris.com
Access to Novel Chemistries: Flow reactors allow for the use of reaction conditions that are difficult or hazardous to achieve in batch, such as high temperatures and pressures or the use of reactive intermediates like diazomethane. youtube.comrsc.org This could open up new synthetic routes to the spiro[3.5]nonane core.
Improved Process Control: The precise control over parameters like temperature, pressure, and reaction time in a flow system leads to better reproducibility and higher purity of the product. youtube.comevonik.com This is particularly important for ensuring consistent quality in a production setting.
Automation and Library Generation: Automated flow systems can be used to rapidly synthesize a library of derivatives of this compound by systematically varying reagents and reaction conditions. youtube.com This would be a powerful tool for exploring structure-reactivity relationships.
The integration of continuous processing technologies extends beyond the reaction itself to include downstream operations like extraction, distillation, crystallization, and drying, creating a fully continuous manufacturing process. evonik.comacsgcipr.org
| Flow Chemistry Advantage | Description | Relevance to this compound Production |
|---|---|---|
| Enhanced Safety | Small reactor volumes and excellent heat transfer minimize risks associated with exothermic reactions or hazardous reagents. syrris.com | Safer scale-up of potentially energetic cyclization or derivatization steps. |
| Increased Efficiency | Higher yields and faster reaction times due to superior mixing and heat/mass transfer. syrris.com | More economical and time-efficient production. |
| Scalability | Production can be increased by running the system for longer periods ("scaling out") rather than using larger reactors. youtube.com | Seamless transition from laboratory-scale synthesis to pilot or large-scale production. evonik.com |
| Process Control | Precise control over stoichiometry, temperature, and residence time leads to higher product quality and consistency. youtube.com | Improved purity and reproducibility of the final compound. |
| Access to New Reaction Space | Enables the use of extreme conditions (high T/P) and reactive intermediates safely. youtube.comrsc.org | Potential for discovering novel and more efficient synthetic routes. |
Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Design and Reaction Prediction
Key aspects of this emerging field include:
Retrosynthetic Planning: AI-powered tools can analyze a target molecule and propose a series of "disconnections" to identify simpler, commercially available starting materials. arxiv.orgchemcopilot.com These tools can be categorized as template-based, which rely on a database of known reaction rules, or template-free, which can propose more novel synthetic steps. nih.govnih.gov For a complex spirocyclic structure, these tools could uncover non-intuitive synthetic strategies.
Reaction Prediction: ML models, often based on architectures like graph neural networks (GNNs) or transformers, can predict the likely products of a given set of reactants and conditions with high accuracy. chemcopilot.comnih.govarxiv.org This is invaluable for optimizing reaction conditions and exploring the reactivity of this compound and its derivatives without extensive experimental work. medium.commit.edu
Hybrid Approaches: The most powerful systems often combine data-driven AI with expert chemical knowledge. synthiaonline.comchemrxiv.org This synergy allows for the generation of synthetic routes that are not only computationally plausible but also practical and robust in a laboratory setting. synthiaonline.com
Mechanism Prediction: Newer ML models are being developed to not only predict the final product but also to elucidate the step-by-step reaction mechanism, identifying transient intermediates and reactive centers. arxiv.org This deeper understanding can guide the rational design of new reactions.
| AI/ML Application | Core Technology | Impact on Synthesis of this compound |
|---|---|---|
| Single-step Retrosynthesis | Template-based or template-free models identify key bond disconnections. nih.gov | Suggests novel ways to construct the spiro[3.5]nonane core. |
| Multi-step Retrosynthesis | Search algorithms (e.g., Monte-Carlo tree search) build synthetic pathways from single-step predictions. chemrxiv.org | Designs complete, viable synthetic routes from simple precursors. |
| Forward Reaction Prediction | Graph Neural Networks (GNNs) and Transformers predict reaction outcomes. chemcopilot.comnih.gov | Optimizes conditions for synthesis and predicts outcomes of derivatization reactions. |
| Reaction Mechanism Elucidation | Interpretable attention-based GNNs identify reactive atoms and elementary steps. arxiv.org | Provides fundamental insights into the formation and reactivity of the spiroether motif. |
| Solvent Effect Prediction | ML models trained on quantum chemistry data predict how solvents affect reaction rates. mit.edu | Aids in selecting the optimal solvent for synthesis, improving yield and rate. |
Exploration of Structure-Function Relationships within the Spiro[3.5]nonane Class for Novel Chemical Reactivity (not biological function)
The spiro[3.5]nonane skeleton, characterized by a four-membered ring and a six-membered ring sharing a single carbon atom, possesses unique structural and conformational properties that influence its chemical reactivity. nih.govnih.gov Understanding the relationship between the three-dimensional structure of these compounds and their chemical behavior is crucial for designing new materials and chemical transformations.
Future research directions in this area, focusing solely on chemical reactivity, include:
Conformational Analysis and Reactivity: The rigid, three-dimensional nature of the spiro[3.5]nonane framework can influence the accessibility of reactive sites and the stereochemical outcome of reactions. rsc.org Computational studies, combined with experimental validation, can elucidate how the conformation of the cyclobutane (B1203170) and cyclohexane (B81311) rings affects the reactivity of functional groups attached to the skeleton, such as the primary alcohol in this compound.
Ring Strain and Reactivity: The cyclobutane ring in the spiro[3.5]nonane system possesses inherent ring strain. This strain can be harnessed to drive ring-opening or rearrangement reactions, providing access to novel molecular scaffolds. Investigating the conditions under which the cyclobutane or oxetane (B1205548) moiety can be selectively opened would be a fruitful area of research.
Influence of the Spirocenter: The spirocyclic carbon atom is a unique structural feature. Research could explore how this quaternary center influences the electronic properties and reactivity of adjacent functional groups. For example, the synthesis and reactivity of derivatives like Spiro[3.5]nonane-1,3-dione could provide insights into the chemical properties imparted by this structural motif. nih.gov
Stereoselective Transformations: The development of stereoselective reactions on the spiro[3.5]nonane scaffold is a significant challenge and opportunity. rsc.org For instance, gold(I)-catalyzed cascade cyclizations have been shown to produce spirocyclic compounds with high stereoselectivity. acs.org Applying such methodologies to the synthesis and derivatization of this compound could lead to the controlled synthesis of specific stereoisomers with unique chemical properties.
By systematically modifying the structure of the spiro[3.5]nonane core and its substituents and studying the resulting changes in chemical reactivity, a deeper understanding of these fascinating molecules can be achieved, paving the way for their use in materials science and as unique building blocks in complex synthesis.
Q & A
Basic Question
- In vitro assays : Use fluorescence quenching or SPR to study protein binding.
- Theoretical alignment : Map the compound’s structure to pharmacophore models (e.g., hydrophobic spiro core for membrane penetration).
- Control experiments : Include structurally similar analogs to isolate spirocyclic-specific effects. Link findings to established frameworks (e.g., Lipinski’s rules for bioavailability) .
What methodological approaches are critical for computational modeling of this compound’s conformational dynamics?
Advanced Question
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, DMSO) to assess ring puckering and hydrogen-bonding networks.
- Free Energy Landscapes : Use metadynamics to identify stable conformers.
- Validation : Compare with experimental data (e.g., NOESY for proximity correlations). Theoretical frameworks like the Boltzmann distribution must underpin energy analysis .
How can researchers ensure reproducibility in spirocyclic compound synthesis amid variable lab conditions?
Basic Question
- Standardization : Document reaction parameters (e.g., stirring rate, solvent grade).
- Quality control : Implement in-line IR spectroscopy to monitor reaction progress.
- Collaborative validation : Share protocols via open-source platforms (e.g., Zenodo) for peer verification. Link to reproducibility frameworks like FAIR data principles .
What safety protocols are essential for handling this compound in academic labs?
Basic Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles (OSHA HCS Category 2 for skin/eye irritation) .
- Ventilation : Use fume hoods for reactions generating volatile byproducts.
- Waste disposal : Neutralize acidic/basic residues before disposal per institutional guidelines.
How can theoretical frameworks resolve discrepancies in the compound’s predicted vs. observed biological activity?
Advanced Question
- Structure-Activity Relationship (SAR) : Use docking studies to identify mismatches between computational predictions and assay results.
- Adjust parameters : Re-optimize force fields or solvent models in simulations.
- Peer critique : Submit findings to journals emphasizing methodological transparency (e.g., Journal of Medicinal Chemistry) .
What are the best practices for integrating this compound into interdisciplinary research (e.g., materials science)?
Advanced Question
- Collaborative design : Partner with material scientists to functionalize the spiro core for polymer networks.
- Characterization : Use SAXS/WAXS for structural analysis in composite materials.
- Theoretical grounding : Apply Flory-Huggins theory to predict phase behavior .
How should researchers approach patenting novel derivatives without commercial bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
